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molecular formula C9H11N3 B2984003 2-(4,5-dihydro-1H-imidazol-2-yl)aniline CAS No. 28637-61-8

2-(4,5-dihydro-1H-imidazol-2-yl)aniline

Cat. No. B2984003
M. Wt: 161.208
InChI Key: OCYKYFNPSYFWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129386B2

Procedure details

2-Aminobenzonitrile (9.00 g, 76.2 mmol) was added at 0° C. to ethylenediamine (25.5 ml, 381 mmol) in small portions with stirring. After phosphorus pentasulfide (200 mg, 0.900 mmol) was added, the mixture was stirred at 100° C. overnight. After cooling to 0° C., the reaction was diluted with water. The resulting white precipitate was collected by filtration, washed with water and diethyl ether, and dried under reduced pressure to give 2-(4,5-dihydro-1H-imidazol-2-yl)aniline (10.0 g, 81% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH2:10](N)[CH2:11][NH2:12]>O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S>[NH:5]1[CH2:10][CH2:11][N:12]=[C:4]1[C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
25.5 mL
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C(=NCC1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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